1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde,2-methyl-
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-methyl- (CAS 171919-36-1) is a nitrogen-containing heterocyclic compound featuring a fused pyrrole-pyridine core with a methyl substituent at the 1-position and a formyl group at the 3-position. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-8(5-12)7-3-2-4-10-9(7)11-6/h3,5H,2,4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCANVUTEIIKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CCCN=C2N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Duff reaction is the most documented method for synthesizing 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde,2-methyl-. This electrophilic formylation strategy uses hexamethylenetetramine (HMTA) as the formylating agent in acidic conditions. The 2-methyl-1H-pyrrolo[2,3-b]pyridine substrate undergoes regioselective formylation at the 3-position due to the electron-donating methyl group enhancing nucleophilicity at the reactive site.
Synthetic Procedure
Stage 1: Formylation
-
Starting Material : 2-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS 23612-48-8).
-
Reagents : Hexamethylenetetramine (HMTA), glacial acetic acid.
-
Conditions : Heating at reflux (105–110°C) for 6 hours under vigorous stirring.
-
Mechanism : HMTA acts as a formaldehyde equivalent, generating an electrophilic iminium intermediate that reacts with the aromatic ring.
Stage 2: Hydrolysis
-
Reagents : Water.
-
Conditions : Room temperature (20°C) for 1–2 hours.
-
Outcome : Hydrolysis of the intermediate imine releases the aldehyde functionality.
Key Observations
-
Regioselectivity : The 3-position is favored due to steric and electronic effects from the 2-methyl group.
-
Side Reactions : Overheating or prolonged reaction times may lead to decomposition or oxidation byproducts.
-
Scalability : The method is reproducible at multi-gram scales, with HMTA and acetic acid being cost-effective reagents.
Comparative Analysis of Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 105–110°C | Higher temperatures accelerate reaction but risk decomposition. |
| HMTA Equivalents | 1.2–1.5 eq | Excess HMTA improves conversion but complicates purification. |
| Acid Concentration | Glacial Acetic Acid | Lower acidity slows iminium formation. |
Mechanistic Insights
Electrophilic Aromatic Substitution
The Duff reaction proceeds via:
Spectroscopic Validation
-
¹H NMR : A singlet at 9.8–10.2 ppm confirms the aldehyde proton.
-
IR : A strong absorption band at 1680–1700 cm⁻¹ corresponds to the carbonyl stretch.
Industrial and Academic Considerations
Scalability Challenges
-
Purification : Column chromatography is typically required to isolate the aldehyde from unreacted starting material.
-
Cost Efficiency : HMTA and acetic acid are economical, but the substrate (2-methyl-pyrrolopyridine) may require custom synthesis.
Environmental Impact
-
Waste Streams : Acetic acid and HMTA byproducts necessitate neutralization before disposal.
-
Green Chemistry Potential : Solvent-free conditions or biocatalytic formylation remain unexplored for this compound.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde,2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study reported the synthesis and biological evaluation of several derivatives, including one that showed potent FGFR inhibitory activity with IC50 values in the nanomolar range. Specifically, compound 4h inhibited breast cancer cell proliferation and induced apoptosis while also reducing cell migration and invasion .
Case Study: FGFR Inhibition
- Compound : 4h
- Target : FGFR1, FGFR2, FGFR3
- IC50 Values :
- FGFR1: 7 nM
- FGFR2: 9 nM
- FGFR3: 25 nM
- FGFR4: 712 nM
- Effects : Inhibition of cell proliferation, induction of apoptosis in 4T1 breast cancer cells.
SGK-1 Kinase Inhibition
Another significant application of this compound is its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase is associated with various physiological processes, including electrolyte balance and cell proliferation. Compounds derived from the pyrrolo[2,3-b]pyridine framework have been proposed for the treatment of renal and cardiovascular diseases by modulating SGK-1 activity .
Case Study: SGK-1 Modulation
- Application : Treatment for renal disease and cardiovascular conditions.
- Mechanism : Inhibition of SGK-1 to regulate sodium transport and cell proliferation.
- Potential Benefits : Management of electrolyte balance and reduction of pathological cell proliferation.
mTOR and PI3K Pathway Inhibition
The compound's derivatives have also been investigated for their potential as inhibitors of the mTOR (mammalian target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways. These pathways are crucial in regulating cell growth and metabolism, making them targets for cancer therapy. The inhibition of these pathways can lead to reduced tumor growth and improved patient outcomes in various cancers .
Data Table: Summary of Biological Activities
Synthesis and Chemical Properties
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions that yield compounds with varying substituents that enhance their biological activity. The ability to modify the chemical structure allows researchers to optimize these compounds for better efficacy against specific targets.
Synthesis Overview
- Common Reagents : Phosphoryl chloride, DMF (dimethylformamide).
- Typical Yields : Ranges from 47% to 83% depending on the specific derivative being synthesized.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde,2-methyl- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₉H₈N₂O
- Molecular Weight : 160.17 g/mol
- Appearance : Yellow crystalline solid
- Boiling Point : 361.1°C at 760 mmHg
- Density : 1.368 g/cm³
- Synthetic Yield : 45% (via reductive amination of 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde)
- Storage : Stable under ambient conditions when stored in a dry, light-protected environment .
The aldehyde functional group at the 3-position enables diverse reactivity, such as nucleophilic additions or condensations, making it valuable for constructing complex molecules.
Comparison with Similar Compounds
This section compares 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic utility.
Structural Analogues: Substituent Position and Functional Groups
Table 1: Structural Comparison of Pyrrolopyridine Derivatives
Key Observations:
- Substituent Position : The 1-methyl and 4-methyl isomers exhibit distinct physicochemical behaviors due to electronic and steric effects. For example, the 4-methyl derivative has a higher melting point (220–221°C) compared to the 1-methyl analogue, likely due to enhanced crystal packing .
- Functional Groups : Carboxaldehydes (e.g., 1-methyl-) are more reactive toward nucleophiles than carboxylic acids (e.g., C₈H₆N₂O₂), which are often used as stable intermediates in drug synthesis .
Physicochemical Properties
Key Observations:
- The 4-methyl derivative’s higher melting point suggests stronger intermolecular forces compared to the 1-methyl isomer .
- Carboxylic acid derivatives (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) exhibit higher synthetic yields (up to 95%) due to optimized cyclization protocols .
Research Findings and Challenges
- Synthetic Challenges : The 1-methyl isomer’s moderate yield (45%) highlights difficulties in regioselective alkylation, whereas pyrrolo[2,3-c]pyridine derivatives achieve higher yields via palladium-catalyzed cyclizations .
- Biological Relevance : Pyrrolopyridine carboxaldehydes are explored as JAK2 and ALK5 inhibitors, with substituent position critically affecting binding affinity .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-methyl- is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on various studies.
- Chemical Formula : C10H8N2O
- Molecular Weight : 176.18 g/mol
- CAS Number : 394223-02-0
Synthesis Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-methyl- typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing pyrrole derivatives and aldehydes under acidic conditions.
- Cyclization Techniques : Employing cyclization reactions of pyridine and carboxylic acid derivatives.
1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to interact with various biological targets. Notably:
- Inhibition of Kinases : These compounds can inhibit specific kinases such as SGK-1, which is implicated in various diseases including cancer and metabolic disorders .
- Phosphodiesterase Inhibition : Some derivatives exhibit selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4B, which plays a critical role in inflammatory responses .
Therapeutic Applications
The compound has been evaluated for several therapeutic applications:
- Anti-inflammatory Effects : By inhibiting TNF-α release from macrophages, it demonstrates potential in treating inflammatory diseases .
- Anticancer Properties : Certain derivatives have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Study on PDE4B Inhibition
A study reported the synthesis of various 1H-Pyrrolo[2,3-b]pyridine derivatives, highlighting compound 11h as a potent PDE4B inhibitor with an IC50 of 0.8 μM. It was effective in reducing inflammatory cytokine release in vitro and showed selectivity against other PDE isoforms .
FGFR Inhibition Study
Another research focused on the activity of these compounds against fibroblast growth factor receptors (FGFRs). Compound 4h exhibited IC50 values of 7 nM for FGFR1, demonstrating significant potential for cancer therapy targeting FGFR pathways .
Data Summary Table
| Compound Name | Target | IC50 Value (nM) | Biological Effect |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine derivative | PDE4B | 800 | Inhibition of TNF-α release |
| Compound 4h | FGFR1 | 7 | Inhibition of cancer cell proliferation |
| Compound 11h | Various PDEs | <1000 | Selective anti-inflammatory effects |
Q & A
Q. What are the common synthetic routes for 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde,2-methyl-?
- Methodological Answer : The compound is synthesized via multi-step protocols involving halogenation, coupling, and functional group transformations. A representative route includes:
- Step 1 : Methylation of the pyrrolo-pyridine core using NaH and methyl iodide (MeI) in THF at 0°C to room temperature .
- Step 2 : Introduction of the aldehyde group via Vilsmeier-Haack reaction or oxidation of a hydroxymethyl intermediate. For example, Pd-catalyzed cross-coupling with boronic acids under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O, 90–105°C) can install substituents before aldehyde functionalization .
- Key Table :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Methylation | NaH, MeI, THF, 0°C → rt | Install 2-methyl group | |
| Aldehyde Formation | Vilsmeier reagent (POCl₃/DMF) | Introduce carboxaldehyde |
Q. How is the compound characterized structurally?
- Methodological Answer :
- NMR Spectroscopy : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm (¹H NMR). Methyl groups resonate near δ 2.5–3.0 ppm, while aromatic protons in the pyrrolo-pyridine scaffold show splitting patterns consistent with fused-ring systems (e.g., doublets or triplets in δ 7.0–8.5 ppm) .
- X-ray Crystallography : Single-crystal studies confirm the planar fused-ring system and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming dimers). Average C–C bond lengths in the pyrrolo-pyridine core are ~1.38 Å, consistent with aromaticity .
Q. What are the key reactivity patterns of the aldehyde group in this scaffold?
- Methodological Answer : The aldehyde participates in:
- Nucleophilic Addition : Reacts with amines to form Schiff bases, useful for generating bioactive derivatives.
- Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a hydroxymethyl group, enabling further functionalization (e.g., esterification).
- Cross-Coupling : The aldehyde can act as a directing group in Pd-catalyzed C–H activation reactions .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- PPE : Use gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential vapor inhalation risks.
- Storage : Store in a cool, dry place under inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How do substituent variations at the 5-position affect biological activity (e.g., kinase inhibition)?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs) : Halogens (Cl, Br) at the 5-position enhance kinase binding affinity by modulating electron density in the aromatic system.
- Bulkier Substituents : 3,4-Dimethoxyphenyl groups improve selectivity for specific kinase isoforms (e.g., JAK2 over EGFR) by steric complementarity .
- Key Table :
| Substituent | Biological Effect | Reference |
|---|---|---|
| 5-Bromo | Increased potency (IC₅₀ < 50 nM) | |
| 3,4-Dimethoxyphenyl | Improved selectivity |
Q. What strategies optimize regioselectivity in halogenation reactions of this scaffold?
- Methodological Answer :
- Directing Groups : Use sulfonamide or acetyl groups to direct halogenation (e.g., NIS in acetone selectively brominates the 5-position) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor electrophilic attack at electron-rich positions.
- Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals (FMOs), guiding experimental design .
Q. How to resolve contradictions in reported synthetic yields for cross-coupling steps?
- Methodological Answer :
- Parameter Screening : Optimize catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄), base (K₂CO₃ vs. Cs₂CO₃), and solvent ratios (toluene/EtOH/H₂O).
- Impurity Analysis : Use LC-MS to identify byproducts (e.g., dehalogenated intermediates) that reduce yield .
Q. Can computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- FMO Analysis : Calculate LUMO distribution to identify electrophilic sites. The 3-carboxaldehyde group lowers LUMO energy at adjacent positions, favoring SNAr at the 4- or 6-positions.
- MD Simulations : Solvent effects (e.g., DMF vs. THF) on transition-state stabilization can be modeled using Gaussian or ORCA software .
Q. What alternative routes exist for introducing the 2-methyl group without using NaH/MeI?
- Methodological Answer :
- Reductive Amination : React the unsubstituted core with formaldehyde and a reducing agent (e.g., NaBH₃CN).
- Directed C–H Methylation : Use Pd catalysts with methylboronic acids under mild conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
